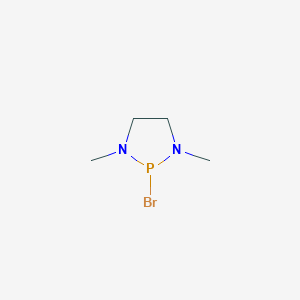
2-Bromo-1,3-dimethyl-1,3,2-diazaphospholidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1,3-dimethyl-1,3,2-diazaphospholidine is a chemical compound that belongs to the class of diazaphospholidines These compounds are characterized by a five-membered ring containing two nitrogen atoms and one phosphorus atom The presence of a bromine atom and two methyl groups further defines its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-dimethyl-1,3,2-diazaphospholidine typically involves the reaction of 1,3-dimethyl-1,3,2-diazaphospholidine with a brominating agent. Common brominating agents include bromine (Br2) or N-bromosuccinimide (NBS). The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-Bromo-1,3-dimethyl-1,3,2-diazaphospholidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or phosphonates.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the parent diazaphospholidine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of phosphine oxides or phosphonates.
Reduction: Formation of 1,3-dimethyl-1,3,2-diazaphospholidine.
科学的研究の応用
2-Bromo-1,3-dimethyl-1,3,2-diazaphospholidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex phosphorus-containing compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique reactivity and stability.
作用機序
The mechanism of action of 2-Bromo-1,3-dimethyl-1,3,2-diazaphospholidine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can coordinate with various metal ions, forming stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and material science.
類似化合物との比較
Similar Compounds
1,3-Dimethyl-1,3,2-diazaphospholidine: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chloro-1,3-dimethyl-1,3,2-diazaphospholidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine: Contains a phenyl group, which alters its chemical behavior and applications.
Uniqueness
2-Bromo-1,3-dimethyl-1,3,2-diazaphospholidine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of more complex compounds and materials.
特性
CAS番号 |
64202-24-0 |
|---|---|
分子式 |
C4H10BrN2P |
分子量 |
197.01 g/mol |
IUPAC名 |
2-bromo-1,3-dimethyl-1,3,2-diazaphospholidine |
InChI |
InChI=1S/C4H10BrN2P/c1-6-3-4-7(2)8(6)5/h3-4H2,1-2H3 |
InChIキー |
GVLHQPPVSRWBTQ-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(P1Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



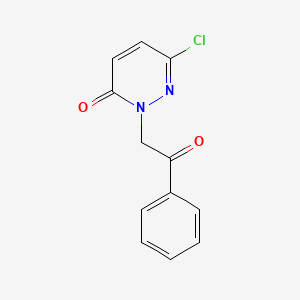

![1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene](/img/structure/B14506058.png)
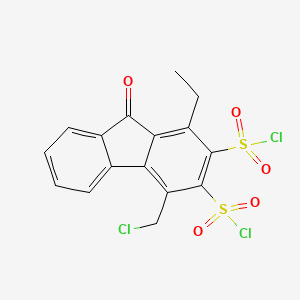
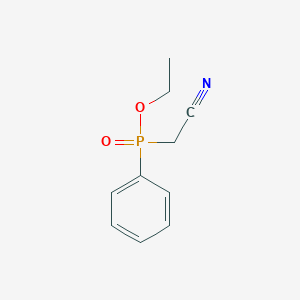
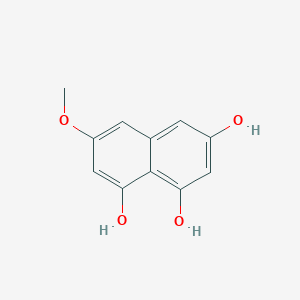

![[(Furan-2-yl)(methylamino)methyl]phosphonic acid](/img/structure/B14506087.png)
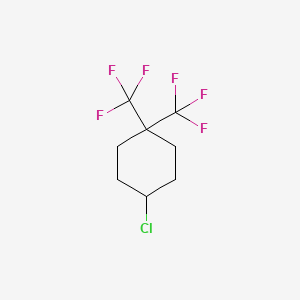
![Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate](/img/structure/B14506100.png)

![Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid](/img/structure/B14506106.png)

